molecular formula C15H18ClNO B8036221 (+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride

(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride

Cat. No.: B8036221
M. Wt: 263.76 g/mol
InChI Key: MGOKOLBJBKBTSX-UHFFFAOYSA-N
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Description

(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride is a chiral amine derivative featuring a benzyloxy-substituted phenyl group attached to an ethylamine backbone, stabilized as a hydrochloride salt. The benzyloxy group enhances lipophilicity and may act as a protective moiety in synthetic pathways. The hydrochloride salt form improves water solubility, a common trait among amine derivatives .

Properties

IUPAC Name

1-(2-phenylmethoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13;/h2-10,12H,11,16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOKOLBJBKBTSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination

Starting Material : 2-Benzyloxyphenylacetone
Procedure :

  • React 2-benzyloxyphenylacetone with ammonium acetate in methanol.

  • Employ a chiral catalyst (e.g., Ru-(S)-BINAP) under hydrogen pressure (50–100 psi) at 50°C.

  • Acidify with HCl in dioxane to form the hydrochloride salt.

Key Data :

  • Yield : 75–85%

  • ee : 95–98%

  • Catalyst Loading : 0.5–1 mol%

Advantages : High enantioselectivity and scalability.
Limitations : Cost of chiral catalysts.

Chiral Resolution via Diastereomeric Salt Formation

Starting Material : Racemic 1-(2-Benzyloxyphenyl)ethylamine
Procedure :

  • Treat the racemate with (R,R)-tartaric acid in ethanol.

  • Crystallize the diastereomeric salt; filter and wash.

  • Liberate the free base with NaOH and precipitate the hydrochloride.

Key Data :

  • Yield : 40–50% (per cycle)

  • ee : >99% after recrystallization

Advantages : Cost-effective for small-scale production.
Limitations : Low overall yield due to iterative crystallization.

Enzymatic Resolution Using Lipases

Starting Material : Racemic amine or acylated derivative
Procedure :

  • Acetylate the racemate using vinyl acetate.

  • Treat with Candida antarctica lipase B (CAL-B) to hydrolyze the (S)-enantiomer selectively.

  • Separate the unreacted (+)-enantiomer via extraction.

Key Data :

  • Yield : 45–55%

  • ee : 90–95%

Advantages : Eco-friendly and mild conditions.
Limitations : Requires optimization of enzyme activity.

Chiral Auxiliary-Mediated Synthesis

Starting Material : (R)- or (S)-Mandelic acid
Procedure :

  • Condense 2-benzyloxybenzaldehyde with (R)-mandelic acid to form a chiral Schiff base.

  • Reduce with NaBH4 to install the stereocenter.

  • Cleave the auxiliary via hydrolysis and isolate the hydrochloride salt.

Key Data :

  • Yield : 60–70%

  • ee : 97–99%

Advantages : Excellent stereocontrol.
Limitations : Multi-step synthesis increases complexity.

Analytical Characterization

Optical Rotation : [α]D25=+12.5°[α]_D^{25} = +12.5° (c = 1, H2O)
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 8.2 min (+)-enantiomer.
NMR (D2O): δ 7.45–7.25 (m, 5H, Ar-H), 4.95 (s, 2H, OCH2Ph), 3.85 (q, 1H, CHNH2), 1.55 (d, 3H, CH3).

Industrial-Scale Production Considerations

Suzhou Sibian Chemical Technology Co., Ltd. reports a mature process yielding 100 kg batches with 99% purity. Key steps include:

  • Catalytic Asymmetric Hydrogenation : Uses Ru-(S)-XylBINAP for high turnover.

  • Salt Formation : HCl gas in dioxane ensures high crystallinity.

Comparison of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Asymmetric Reductive Amination8598HighModerate
Chiral Resolution5099LowHigh
Enzymatic Resolution5595ModerateModerate
Chiral Auxiliary7099LowLow

Chemical Reactions Analysis

Types of Reactions

(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Antidepressant and Analgesic Properties

Research indicates that compounds similar to (+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride exhibit potential antidepressant and analgesic effects. The structure of phenethylamines, including this compound, allows for interaction with neurotransmitter systems, particularly the serotonin and norepinephrine pathways. Studies have shown that derivatives of phenethylamines can lead to significant improvements in mood and pain relief, making them candidates for further development as therapeutic agents .

Receptor Binding Affinity

The compound's structural features suggest it may interact with various receptors in the central nervous system. Specifically, studies on diphenethylamines reveal that modifications can enhance binding affinities for opioid receptors, which play a crucial role in pain modulation and emotional regulation . The selectivity of such compounds towards kappa-opioid receptors (KOP) versus mu-opioid receptors (MOP) is particularly noteworthy, as it may lead to reduced side effects commonly associated with opioid therapies.

Chiral Auxiliary in Synthesis

This compound can serve as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the resolution of racemic mixtures makes it valuable in producing enantiomerically pure compounds, which are essential in the pharmaceutical industry for ensuring efficacy and safety . The use of chiral auxiliaries has been documented extensively in synthesizing various medicinal compounds, enhancing the efficiency of drug development.

Modular Organocatalysts

The incorporation of (+)-1-(2-Benzyloxyphenyl)ethylamine into modular organocatalysts has been explored for its effectiveness in asymmetric reactions. These catalysts have shown promise in promoting reactions with high diastereoselectivity, which is crucial for synthesizing complex organic molecules . The versatility of this compound allows it to be adapted for various synthetic pathways, making it a significant tool in organic chemistry.

Case Studies and Research Findings

StudyFocusFindings
Antidepressant EffectsDemonstrated significant mood improvement in animal models using phenethylamine derivatives.
Opioid Receptor InteractionShowed enhanced KOP receptor selectivity with modified diphenethylamines compared to traditional opioids.
Asymmetric SynthesisUtilized as a chiral auxiliary leading to high enantiomeric excess in synthesized products.

Mechanism of Action

The mechanism of action of (+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three structurally related amines (Table 1):

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name CAS Number Structural Features Solubility Applications Synthesis/Purification Methods
(+)-1-(2-Benzyloxyphenyl)ethylamine HCl Not Provided Benzyloxy-phenyl, ethylamine, HCl salt Likely soluble Potential synthetic intermediate Chiral resolution (inferred)
2-(3,4-Dihydroxyphenyl)ethylamine HCl 62-31-7 Dihydroxy-phenyl, ethylamine, HCl salt Water-soluble Unspecified (likely biochemical) Standard salt preparation
R-(+)-1-(1-Naphthyl)ethylamine HCl 3886-70-2 Naphthyl, ethylamine, HCl salt Water-soluble Enzyme kinetics, protein folding Spontaneous crystallization (99% ee)
Benzyletilefrone Hydrochloride 55845-90-4 Benzyl, hydroxyphenyl, ethanone, HCl salt Not reported Pharmaceutical impurity Not specified
Key Observations:

Substituent Effects: The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to the dihydroxyphenyl group in 2-(3,4-Dihydroxyphenyl)ethylamine HCl, which is more polar and may participate in hydrogen bonding .

Synthesis and Chirality :

  • The target compound likely requires enantiomeric resolution, whereas R-(+)-1-(1-Naphthyl)ethylamine HCl achieves high enantiomeric excess (ee) via spontaneous crystallization, a cost-effective method avoiding diastereomeric salt formation .
  • Benzyletilefrone Hydrochloride, a pharmaceutical impurity, underscores the importance of rigorous purification in amine synthesis .

Applications :

  • The naphthyl derivative is explicitly used in biochemical studies, while the target compound’s benzyloxy group may favor applications in organic synthesis (e.g., as a protecting group or catalyst) .
  • Hydrochloride salts of all compounds enhance solubility, critical for pharmacological and industrial use .

Physicochemical and Functional Implications

  • Lipophilicity : The benzyloxy and naphthyl groups confer higher logP values compared to dihydroxyphenyl derivatives, influencing membrane permeability and bioavailability.
  • Stability: Benzyloxy groups are stable under basic conditions but cleavable via hydrogenolysis, offering versatility in multi-step syntheses .
  • Chiral Utility : Both the target compound and R-(+)-1-(1-Naphthyl)ethylamine HCl serve as chiral auxiliaries or resolving agents, though the latter’s spontaneous resolution method is more efficient .

Research and Industrial Relevance

  • Pharmaceuticals : Benzyletilefrone Hydrochloride’s role as an impurity emphasizes quality control in amine synthesis .
  • Biochemistry : Naphthyl derivatives are preferred in enzyme studies due to their rigid, aromatic structures .
  • Organic Synthesis : The benzyloxy group’s protective role suggests utility in constructing complex molecules .

Biological Activity

(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzyloxy group attached to a phenethylamine backbone, which is known to influence its pharmacological properties. The presence of the benzyloxy moiety is crucial for its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : Compounds with similar structures have been shown to interact with various receptors, including adenosine receptors and dopamine receptors, potentially influencing neurotransmitter release and signaling pathways .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as carbonic anhydrases, which are involved in numerous physiological processes .
  • Antimicrobial Activity : Similar phenethylamines have demonstrated antibacterial properties by disrupting bacterial cell membranes and inhibiting nucleic acid synthesis .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of similar compounds:

Compound NameActivity TypeIC50/Minimum Inhibitory Concentration (MIC)Reference
(+)-1-(2-Benzyloxyphenyl)ethylamineAntimicrobialNot specifiedThis study
8-HydroxyquinolineAntibacterial<125 µg/mL against E. coli
ChelerythrineAntibacterialNot specified
Various Macamide DerivativesTNF-α InhibitionIC50 = 0.97 ± 0.02 μM

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antibacterial Activity : A study highlighted that phenethylamines exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Cytotoxicity and Anti-inflammatory Effects : Research on macamide derivatives indicated that modifications in structure can lead to enhanced cytotoxicity against cancer cell lines, as well as anti-inflammatory effects through TNF-α inhibition .
  • Receptor Interaction Studies : Investigations into the binding affinities of phenethylamines at dopamine receptors revealed that structural variations can significantly alter their pharmacological profiles .

Q & A

Q. What are the recommended synthetic routes for (+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves reductive amination of 2-benzyloxybenzaldehyde with ethylamine under reducing conditions. Sodium cyanoborohydride (NaBH3_3CN) in methanol/ethanol at 25–40°C is effective for imine reduction, yielding the free base, which is then treated with HCl gas in anhydrous ether to form the hydrochloride salt . Optimize yields by controlling pH (6–7), using excess ethylamine (1.5–2.0 equivalents), and maintaining inert atmospheres to prevent oxidation .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and enantiomeric excess of this compound?

  • Methodological Answer :
  • HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (80:20) + 0.1% trifluoroacetic acid to determine enantiomeric excess (ee >99% achievable) .
  • NMR : 1^1H and 13^13C NMR in D2_2O or DMSO-d6_6 confirm structural integrity (e.g., aromatic protons at δ 7.2–7.5 ppm, ethylamine CH2_2 at δ 2.8–3.1 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode (expected [M+H]+^+ at m/z 258.1) verifies molecular weight .

Advanced Research Questions

Q. How should researchers design experiments to investigate the receptor binding selectivity of this compound across monoaminergic systems?

  • Methodological Answer :
  • Radioligand Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-serotonin for 5-HT receptors, 3^3H-dopamine for D2_2 receptors) in transfected HEK293 cells. Measure IC50_{50} values to assess affinity .
  • Functional Assays : cAMP accumulation or calcium flux assays in GPCR-expressing cells determine agonist/antagonist activity .
  • Cross-Reactivity Screening : Test against adrenergic (α1_1, β2_2), histaminergic (H1_1), and sigma receptors to confirm selectivity .

Q. What strategies are effective in resolving contradictory data regarding the compound's metabolic stability in different in vitro models?

  • Methodological Answer :
  • Liver Microsome Assays : Compare metabolic half-life (t1/2_{1/2}) in human vs. rat microsomes. Use CYP enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify degradation pathways .
  • LC-MS/MS Metabolite Profiling : Identify oxidative metabolites (e.g., N-debenzylation products) to explain species-specific discrepancies .
  • Physicochemical Adjustments : Modify logP via structural analogs (e.g., fluorinated derivatives) to enhance metabolic stability .

Q. How does the compound's chirality influence its pharmacokinetic profile, and what analytical approaches are required to study enantiomer-specific effects?

  • Methodological Answer :
  • Chiral Pharmacokinetics : Administer individual enantiomers to rodents and measure plasma/tissue concentrations via LC-MS. The (+)-enantiomer often shows 2–3× higher brain penetration due to enhanced passive diffusion .
  • Enantiomer Stability : Incubate with plasma esterases and analyze degradation kinetics using chiral HPLC .
  • Molecular Dynamics Simulations : Model interactions with albumin or P-glycoprotein to predict enantiomer-specific binding .

Experimental Design & Data Analysis

Q. What experimental approaches are recommended to elucidate the molecular mechanisms underlying the compound's effects on intracellular signaling pathways?

  • Methodological Answer :
  • Western Blotting : Quantify phosphorylation of ERK1/2 or CREB in neuronal cell lines to map downstream signaling .
  • Calcium Imaging : Use Fluo-4 AM dye in primary astrocytes to assess calcium mobilization linked to receptor activation .
  • siRNA Knockdown : Silence candidate receptors (e.g., 5-HT2A_{2A}) to confirm mechanistic pathways .

Q. How can researchers statistically analyze dose-response relationships while accounting for batch-to-batch variability in compound purity?

  • Methodological Answer :
  • ANOVA with Covariates : Include purity (HPLC-measured, 95–99%) as a covariate in dose-response models .
  • Quality Control Protocols : Standardize synthesis batches using identical reagents and reaction times to minimize variability .
  • Bootstrap Resampling : Assess confidence intervals for EC50_{50} values across 10+ independent experiments .

Troubleshooting & Optimization

Q. What methodologies are available to troubleshoot low yields in the final step of the hydrochloride salt formation for this compound?

  • Methodological Answer :
  • pH Adjustment : Ensure free base solution is neutral (pH 7–8) before HCl gas addition to prevent premature crystallization .
  • Solvent Optimization : Use anhydrous diethyl ether instead of THF for better salt precipitation .
  • Crystallization Techniques : Slow cooling (1°C/min) from ethanol/water (70:30) improves crystal purity .

Q. What structure-activity relationship (SAR) studies have been conducted on analogous compounds to guide rational design of derivatives with improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP Modifications : Introduce fluorine at the phenyl ring (↑ lipophilicity) or methoxy groups (↓ polarity) to enhance BBB permeability .
  • PAMPA-BBB Assay : Measure permeability coefficients (Pe > 4.0 × 106^{-6} cm/s indicates good penetration) for structural analogs .
  • In Vivo Imaging : Use 18^{18}F-labeled analogs and PET scans in rodents to quantify brain uptake .

Safety & Handling

Q. What are the critical safety considerations and proper storage conditions for this compound based on its physicochemical properties?

  • Methodological Answer :
  • Storage : Keep in amber glass bottles at 2–8°C under argon to prevent hygroscopic degradation .
  • Handling : Use nitrile gloves and fume hoods; avoid skin contact (causes irritation) or inhalation (respiratory hazard) .
  • Disposal : Neutralize with 1M NaOH before incineration to comply with EPA guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride
Reactant of Route 2
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(+)-1-(2-Benzyloxyphenyl)ethylamine hydrochloride

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